molecular formula C13H20N2O2 B10951198 N-cycloheptyl-4,5-dimethyl-1,2-oxazole-3-carboxamide

N-cycloheptyl-4,5-dimethyl-1,2-oxazole-3-carboxamide

Cat. No.: B10951198
M. Wt: 236.31 g/mol
InChI Key: VRNQLHUQHCCICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOHEPTYL-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEPTYL-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the isoxazole ring to more oxidized forms.

    Reduction: Reduction of the isoxazole ring or other functional groups.

    Substitution: Replacement of hydrogen atoms or functional groups on the isoxazole ring with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized isoxazole derivatives, while substitution reactions can introduce new functional groups onto the isoxazole ring .

Mechanism of Action

The mechanism of action of N-CYCLOHEPTYL-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOHEXYL-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE
  • N-PHENYL-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE
  • N-(2-CHLOROPHENYL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE

Uniqueness

N-CYCLOHEPTYL-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE stands out due to its cycloheptyl group, which imparts unique steric and electronic properties compared to other similar compounds.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

N-cycloheptyl-4,5-dimethyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C13H20N2O2/c1-9-10(2)17-15-12(9)13(16)14-11-7-5-3-4-6-8-11/h11H,3-8H2,1-2H3,(H,14,16)

InChI Key

VRNQLHUQHCCICQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C(=O)NC2CCCCCC2)C

Origin of Product

United States

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